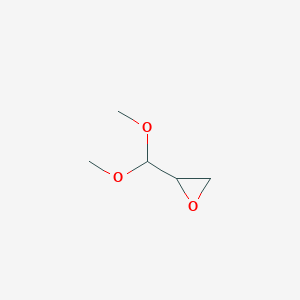

2-(Dimethoxymethyl)oxirane

CAS No.: 59140-28-2

Cat. No.: VC18056291

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59140-28-2 |

|---|---|

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 2-(dimethoxymethyl)oxirane |

| Standard InChI | InChI=1S/C5H10O3/c1-6-5(7-2)4-3-8-4/h4-5H,3H2,1-2H3 |

| Standard InChI Key | DSGUXTVWHDJXBN-UHFFFAOYSA-N |

| Canonical SMILES | COC(C1CO1)OC |

Introduction

Synthesis Methodologies

Epoxidation of Allylic Alcohols

A common route to oxiranes involves the epoxidation of allylic alcohols. For 2-(Dimethoxymethyl)oxirane, a plausible precursor is 3-(dimethoxymethyl)prop-1-ene-2-ol. Treatment with peroxides (e.g., ) in the presence of a catalytic acid or base could yield the target epoxide .

Nucleophilic Ring-Opening Followed by Re-Epoxidation

Patented methods for analogous oxiranes (e.g., 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane) involve reacting epichlorohydrin with sodium hydroxide and subsequent purification . Adapting this approach:

-

Etherification: Reacting dimethoxymethanol with epichlorohydrin in a basic medium.

-

Cyclization: Intramolecular nucleophilic attack to form the oxirane ring, facilitated by NaOH or KOH .

This method avoids phase-transfer catalysts, simplifying scalability .

Sulfonium Salt Intermediate

Trimethylsulfonium methyl sulfate, generated from dimethyl sulfide and dimethyl sulfate, can react with ketones to form oxiranes . For 2-(Dimethoxymethyl)oxirane, the corresponding ketone precursor (e.g., dimethoxyacetone) would react with the sulfonium salt under basic conditions. Yields exceeding 85% are achievable with optimized stoichiometry .

Physicochemical Properties

While direct data on 2-(Dimethoxymethyl)oxirane are scarce, inferences are drawn from structurally similar compounds:

The dimethoxymethyl group enhances solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to non-functionalized oxiranes .

Reactivity and Applications

Ring-Opening Reactions

The strain in the oxirane ring facilitates nucleophilic attacks, enabling:

-

Polymerization: Formation of polyethers when reacted with diols or diamines, useful in coatings and adhesives .

-

Pharmaceutical Intermediates: Synthesis of β-blockers (e.g., propranolol derivatives) via reaction with amines .

Asymmetric Synthesis

The (R)-enantiomer serves as a chiral building block for bioactive molecules. For example, coupling with triazoles under basic conditions yields fungicidal agents .

Industrial and Research Significance

Polymer Industry

As a reactive diluent, 2-(Dimethoxymethyl)oxirane could reduce viscosity in epoxy resins without compromising thermal stability .

Pharmaceutical Development

Its role in synthesizing beta-adrenergic antagonists (e.g., propranolol impurities) highlights its value in drug development .

Future Directions

-

Stereoselective Synthesis: Developing enantiopure batches for medicinal chemistry.

-

Green Chemistry: Exploring biocatalytic epoxidation to replace harsh reagents.

-

Toxicology Studies: Comprehensive risk assessments for industrial deployment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume